N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide” is a compound that is related to a class of molecules known as 1H-benzo[d]imidazoles . These molecules have been studied for their potential as anticancer agents . They have been designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of a new series of novel 1H-benzo[d]imidazoles (BBZs) with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end . The compound was purified by column chromatography using a gradient of 10% of MeOH in DCM .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1H-benzo[d]imidazole core . This core can be modified with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of a new series of novel 1H-benzo[d]imidazoles (BBZs) with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their strong binding affinity and thermal stabilization of AT sequence-specific DNA . The compound was purified by column chromatography using a gradient of 10% of MeOH in DCM, and the product was eluted as a light yellow crystalline solid .Scientific Research Applications
Fluorescent Chemosensor Development
A novel fluorescent chemosensor based on a quinoline benzimidazole scaffold, similar in structure to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide, was synthesized for the selective detection of Ag+ ions. This chemosensor exhibited a 'turn-on' effect with high sensitivity and selectivity towards Ag+ in a mixed solvent, meeting the WHO standards for drinking water, and its interaction mechanism with Ag+ was detailed through NMR and MALDI Mass spectra analysis (Chen et al., 2016).
Synthesis Strategies
Benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from accessible substrates via an I2-mediated direct sp3 C–H amination reaction, showcasing a metal-free, simple, and scalable method that yields high returns (Wenjun Chen et al., 2020).
Pharmacological Potential
Research on derivatives of imidazoquinoxalines, akin to this compound, has highlighted their potential in various pharmacological applications. Compounds derived from imidazo[1,2-a]quinoxalines exhibited significant oral antiallergic activity, outperforming disodium cromoglycate in animal models, indicating their potential for further therapeutic development (Ager et al., 1988).
Anti-fibrosis and Anticancer Activity
A novel ALK5 inhibitor derived from the structural family of this compound demonstrated promising pharmacokinetics, metabolism, and tissue distribution profiles, with significant oral anti-fibrotic effects and potential anticancer activity in preclinical models (Kim et al., 2008).
Catalytic Applications
The catalytic activities of nickel complexes involving N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives for ethylene oligomerization have been explored, demonstrating the potential of these compounds in industrial applications and showcasing the versatility of imidazoquinoxaline derivatives in catalysis (Wang et al., 2009).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-23(21-14-24-17-5-1-2-6-18(17)26-21)25-13-15-9-11-16(12-10-15)22-27-19-7-3-4-8-20(19)28-22/h1-8,14-16H,9-13H2,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQQKRZFWJYKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.